2-chloro-N'-{[(3,5-dinitrophenyl)carbonyl]oxy}-4,6-dimethylpyridine-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE is a complex organic compound that features a combination of pyridine and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE typically involves multi-step organic reactions. The starting materials often include 2-chloro-4,6-dimethylpyridine and 3,5-dinitrobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine
In medicine, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE may have potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyridine
- 3,5-Dinitrobenzoic acid
- Amino derivatives of pyridine
Uniqueness
What sets (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
Molecular Formula |
C15H12ClN5O6 |
---|---|
Molecular Weight |
393.74 g/mol |
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H12ClN5O6/c1-7-3-8(2)18-13(16)12(7)14(17)19-27-15(22)9-4-10(20(23)24)6-11(5-9)21(25)26/h3-6H,1-2H3,(H2,17,19) |
InChI Key |
XTXPODZMWSAHOQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=C1C(=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.